7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, characterized by its unique structure that includes a benzoyl group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method involves the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of acid, followed by a reduction reaction using acetic acid and zinc powder .
Industrial Production Methods
For industrial production, the process is often scaled up using similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group or the indole core, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored as a metabolite of amfenac, a nonsteroidal anti-inflammatory drug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Another indole derivative with similar structural features.
Oxindole: Shares the indole core but differs in functional groups.
Bromfenac: A related compound with a bromobenzoyl group instead of a benzoyl group.
Uniqueness
What sets 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzoyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
91713-67-6 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-benzoyl-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12(15-13(10)9-14(18)17-15)16(19)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
QEBRCJJZSBKXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=C(C=C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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